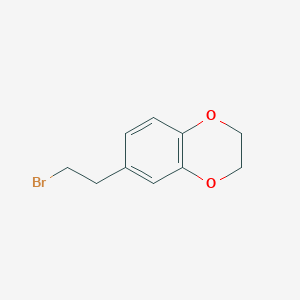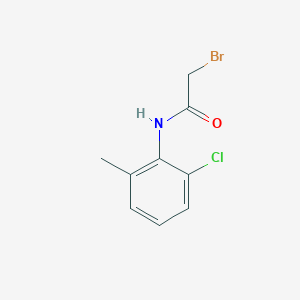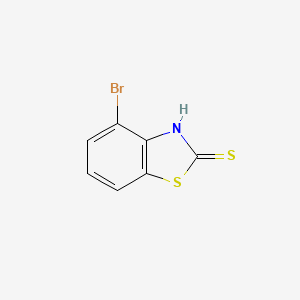
6-(2-Bromoethyl)-2,3-dihidro-1,4-benzodioxina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxine" is a chemical structure that is part of a broader class of organic compounds featuring a benzodioxine core with a bromoethyl substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various brominated compounds and their synthesis, properties, and potential applications, which can offer insights into the chemistry of related bromoethyl-benzodioxine derivatives.
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives involves a two-step process starting with the condensation of a bromophenol derivative, which could be conceptually similar to the synthesis of the target compound . Additionally, the synthesis of bromoethylsulfonium salts for the generation of 1,4-heterocyclic compounds, such as benzodioxine derivatives, indicates the versatility of bromoethyl groups in cyclization reactions .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often elucidated using various spectral techniques. For example, the crystal structure of a brominated biindenylidenedione was analyzed to understand the molecular arrangement and how bromine substitution affects the structure . Similarly, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound was characterized by single crystal X-ray diffraction, which confirmed its 3D molecular structure . These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. The papers describe reactions such as the annulation of bromoethylsulfonium salts with aminoalcohols to form heterocyclic compounds , and the regioselective O-demethylation of aryl methyl ethers . These reactions are indicative of the reactivity of brominated compounds and their utility in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be significantly altered by the presence of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating that bromine substitution can considerably affect these properties . The antibacterial and antifungal activity of some brominated oxazaphosphinine derivatives also exemplifies the biological relevance of such compounds . Moreover, the antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones indicates the potential for brominated compounds in medicinal chemistry .
Aplicaciones Científicas De Investigación
Precursor para líquidos iónicos
El compuesto se puede utilizar como precursor para líquidos iónicos. Los líquidos iónicos, a menudo denominados "sales líquidas", tienen propiedades únicas y aplicaciones versátiles. Exhiben baja volatilidad, alta estabilidad térmica y una capacidad excepcional para disolver una amplia gama de compuestos, lo que los convierte en valiosos en varios campos, como la química, la ingeniería y la ciencia de los materiales .
Materiales híbridos orgánicos-inorgánicos
Los materiales híbridos orgánicos-inorgánicos se pueden sintetizar utilizando este compuesto. Estos materiales tienen interacciones sinérgicas o complementarias entre sus componentes orgánicos e inorgánicos, lo que abre una amplia gama de aplicaciones potenciales. El estudio sobre la relación estructura-propiedad representa una dirección de investigación fundamental para estos híbridos orgánicos-inorgánicos .
Retardante de llama
El compuesto puede utilizarse potencialmente como retardante de llama. Los retardantes de llama son sustancias que se añaden a los materiales para evitar el inicio o ralentizar el crecimiento del fuego .
Ingredientes farmacéuticos activos
El compuesto se puede utilizar como material de partida para preparar varios ingredientes farmacéuticos activos. Los ingredientes farmacéuticos activos son las partes de cualquier medicamento que producen los efectos deseados .
Fragancias
El compuesto se puede utilizar en la preparación de varias fragancias. Puede contribuir a la creación de perfiles de aroma únicos .
Preparación de fenelzina
El compuesto se utiliza en la preparación de fenelzina al reaccionar con hidracina. La fenelzina es un medicamento que se utiliza para tratar la depresión .
Propiedades
IUPAC Name |
6-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZILDWYSVWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258125 |
Source


|
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127264-10-2 |
Source


|
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127264-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Bromoethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)












